N-[9-(propionylamino)nonyl]propanamide
Description
N-[9-(Propionylamino)nonyl]propanamide is a mid-sized organic compound characterized by a linear nonyl (C9) alkyl chain with terminal propionamide groups. Key properties inferred from analogs include:
- Molecular weight: ~300–350 g/mol (estimated based on C15H30N2O2 formula).
- Functional groups: Propionamide termini, alkyl spacer (enhanced lipophilicity).
- Potential applications: Bioherbicidal or antimicrobial activity, inferred from structurally related compounds .
Properties
Molecular Formula |
C15H30N2O2 |
|---|---|
Molecular Weight |
270.41g/mol |
IUPAC Name |
N-[9-(propanoylamino)nonyl]propanamide |
InChI |
InChI=1S/C15H30N2O2/c1-3-14(18)16-12-10-8-6-5-7-9-11-13-17-15(19)4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
KOEYJURMZBCQGW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCCCCCCCCNC(=O)CC |
Canonical SMILES |
CCC(=O)NCCCCCCCCCNC(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share critical features with N-[9-(propionylamino)nonyl]propanamide, enabling comparative analysis:
*Estimated via computational tools (e.g., ChemDraw).
Key Observations:
- Aromatic vs. Aliphatic Cores : Anthracene- and acridine-containing analogs () exhibit rigid planar structures, favoring DNA/RNA interactions or fluorescence, unlike the flexible aliphatic target compound .
- Bioactivity Trends: Shorter-chain propanamides (e.g., 2-amino-3-phenylpropanamide) demonstrate herbicidal activity, while bulkier derivatives (e.g., acridine-linked) specialize in nucleic acid binding .
Physicochemical and Pharmacokinetic Properties
- Polar Surface Area (PSA) : The target compound’s PSA (~70 Ų) is lower than sulfonyl- or acridine-linked analogs (92–109 Ų), suggesting reduced hydrogen-bonding capacity and possibly better blood-brain barrier penetration .
- Metabolic Stability : The absence of aromatic rings or heterocycles (unlike –4) may reduce cytochrome P450-mediated metabolism, extending half-life .
Preparation Methods
Stepwise Mono-Acylation
Initial mono-acylation is achieved by reacting 1,9-nonanediamine with propionic acid in the presence of DCC and N-hydroxysuccinimide (NHS). The reaction proceeds at 0°C for 2 hours, followed by 12 hours at room temperature. The intermediate mono-amide is isolated via filtration and solvent extraction.
Di-Acylation and Workup
The mono-amide undergoes a second coupling with propionic acid under identical conditions. Post-reaction, the mixture is washed with sodium carbonate and HCl to remove unreacted reagents. Final purification via column chromatography (ethyl acetate:petroleum ether) yields N-[9-(propionylamino)nonyl]propanamide with 75–85% efficiency.
Table 2: Comparative Analysis of Coupling Agents
| Coupling Agent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC/NHS | 14 | 85 | 98 |
| EDC/HOBt | 16 | 78 | 95 |
Protection-Deprotection Strategy Using tert-Butoxycarbonyl (Boc) Groups
To circumvent selectivity challenges, a Boc-protected intermediate route is employed.
Boc Protection of Primary Amine
1,9-Nonanediamine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF), selectively protecting one amine group. The Boc-protected diamine is then acylated with propionyl chloride at the free amine site.
Deprotection and Second Acylation
The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane, regenerating the primary amine. A final acylation with propionyl chloride yields the target compound. This method achieves 80–90% yield but requires additional synthetic steps.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
MALDI-TOF MS analysis confirms the molecular ion peak at m/z 313.42 ([M + Na]⁺), consistent with the theoretical molecular weight of 290.39 g/mol.
Industrial-Scale Production Considerations
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